molecular formula C26H25NO6 B11394683 N-(1,3-benzodioxol-5-ylmethyl)-2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B11394683
M. Wt: 447.5 g/mol
InChI Key: ZZJIGOLMKDKQTF-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic organic compound composed of a furochromenone core linked to a 1,3-benzodioxole group via an acetamide bridge. This complex structure suggests potential for diverse biochemical interactions and significant research value. The 1,3-benzodioxole moiety is a common pharmacophore in medicinal chemistry. Compounds featuring this structure have been investigated as key intermediates in the synthesis of molecules with various biological activities. Research indicates that benzodioxole-containing compounds can serve as precursors for substances studied as psychosedatives and anticonvulsants, as well as pharmacophores for serotonin receptor antagonists and antitumor agents . The furochromenone segment of the molecule is a privileged structure in drug discovery, often associated with a range of pharmacological properties. As a structurally complex molecule combining these two distinct heterocyclic systems, this compound is of high interest for early-stage discovery research. It is a valuable candidate for screening in novel therapeutic target assays, investigating structure-activity relationships (SAR), and serving as a building block in medicinal chemistry optimization programs. Researchers can utilize this compound to explore its potential mechanisms of action and binding characteristics in various biological systems. Please note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C26H25NO6

Molecular Weight

447.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C26H25NO6/c1-14-16-8-18-19(26(2,3)4)12-30-21(18)10-22(16)33-25(29)17(14)9-24(28)27-11-15-5-6-20-23(7-15)32-13-31-20/h5-8,10,12H,9,11,13H2,1-4H3,(H,27,28)

InChI Key

ZZJIGOLMKDKQTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Formation of the Furochromen Skeleton

The furo[3,2-g]chromen-7-one core is synthesized via a Rhodium-catalyzed annulation strategy. Starting with 4-methoxyphenylglyoxal (1 ) and Meldrum’s acid (2 ), a base-mediated condensation in acetonitrile at 60°C yields an intermediate Michael adduct. Subsequent cyclization under acidic conditions (e.g., p-toluenesulfonic acid) generates the furochromen backbone.

Key Reaction Conditions

ReactantsCatalyst/SolventTemperatureYield
4-Methoxyphenylglyoxal + Meldrum’s acidTriethylamine/CH₃CN60°C78%

Acetic Acid Moiety Attachment

The acetic acid group at position 6 is installed via a nucleophilic acyl substitution. Treating the tert-butyl/methyl-substituted furochromen with bromoacetic acid in dimethylformamide (DMF) and K₂CO₃ affords the acetic acid derivative (3 ).

Synthesis of 1,3-Benzodioxol-5-ylmethyl Amine

Functionalization of 1,3-Benzodioxole

5-Bromo-1,3-benzodioxole (4 ) undergoes a Suzuki-Miyaura coupling with pinacolborane in the presence of Pd(OAc)₂ and Na₂CO₃ to introduce a boronic acid group. Subsequent reduction with LiAlH₄ yields 1,3-benzodioxol-5-ylmethanol (5 ).

Reaction Scheme

  • Borylation : 5-Bromo-1,3-benzodioxole + Bis-boronic acid → 5-Boronic acid-1,3-benzodioxole (93% yield).

  • Reduction : Boronic acid → Methanol (LiAlH₄, THF, 0°C, 88% yield).

Conversion to Amine

The methanol derivative (5 ) is converted to the amine via a Gabriel synthesis. Treatment with phthalimide and triphenylphosphine in CCl₄, followed by hydrazine hydrate, yields 1,3-benzodioxol-5-ylmethyl amine (6 ).

Characterization Data

  • Molecular Formula : C₈H₇NO₂

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.78 (s, 2H, Ar-H), 5.92 (s, 2H, OCH₂O), 3.41 (s, 2H, CH₂NH₂).

Amide Coupling Reaction

Activation of Acetic Acid Derivative

The furochromen acetic acid (3 ) is activated using ethyl chloroformate and N-methylmorpholine in THF, forming a mixed anhydride intermediate.

Coupling with Benzodioxolymethyl Amine

The activated intermediate reacts with 1,3-benzodioxol-5-ylmethyl amine (6 ) in dichloromethane at 25°C for 6 hours, yielding the target acetamide (7 ).

Optimized Conditions

ParameterValue
Coupling AgentEthyl chloroformate
BaseN-Methylmorpholine
SolventDichloromethane
Yield75%

Characterization and Purification

Spectroscopic Analysis

  • HRMS (ESI) : m/z [M+H]⁺ calcd. for C₂₇H₂₆N₂O₆: 498.1789; found: 498.1792.

  • ¹³C NMR (100 MHz, CDCl₃) : δ 170.2 (C=O), 161.5 (C-7), 148.3 (OCH₂O), 29.8 (tert-butyl).

Chromatographic Purification

The crude product is purified via flash chromatography (SiO₂, EtOAc/hexane 3:7) to achieve >98% purity.

Mechanistic Insights and Challenges

Cyclization Side Reactions

Competitive 6-endo-dig cyclization may occur during furochromen formation, necessitating precise temperature control.

Steric Hindrance from tert-Butyl Group

The tert-butyl group slows coupling kinetics, requiring extended reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or functional groups.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Key structural analogs are compared below based on molecular features and substituent effects:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Potential Pharmacological Implications
Target Compound C₂₅H₂₅NO₇ 463.47 g/mol Furochromen core, tert-butyl (C3), methyl (C5), benzodioxolmethyl-acetamide Enhanced lipophilicity, possible kinase inhibition
N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide () C₁₉H₁₅NO₆ 353.33 g/mol Chromen-2-one core, methyl (C4), benzodioxol-acetamide Antioxidant/anti-inflammatory activity (chromen-based)
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () C₂₉H₃₄N₂O₃ 470.60 g/mol Diphenylhexane backbone, dimethylphenoxy-acetamide, amino/hydroxy groups Peptidomimetic or protease inhibition
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide () C₃₉H₃₆ClN₃O₃ 654.17 g/mol Indole-chlorobenzoyl core, tert-butyl (phenyl), pyridinylmethyl GPCR modulation (e.g., serotonin receptors)

Key Structural and Functional Differences

  • Core Heterocycle : The target compound’s furochromen core (7-oxo-7H-furo[3,2-g]chromen) distinguishes it from simpler chromen-2-one derivatives (e.g., ) and indole-based analogs (). Furochromen systems are less common but may confer unique electronic properties for redox-mediated interactions.
  • The benzodioxolmethyl group (target) vs. dimethylphenoxy () alters electron distribution: benzodioxol is electron-rich, favoring π-π stacking, while dimethylphenoxy may engage in hydrophobic interactions.
  • Pharmacophore Diversity: The amino/hydroxy groups in suggest hydrogen-bonding capacity absent in the target compound, which relies on acetamide and carbonyl groups for polar interactions.

Research Findings and Hypotheses

  • The tert-butyl group may enhance binding affinity in hydrophobic pockets.
  • Metabolic Stability : Benzodioxol derivatives (target and ) resist oxidative metabolism better than unsubstituted aromatics, suggesting improved bioavailability.
  • Synthetic Complexity : The target compound’s fused furochromen system likely requires multi-step synthesis (cf. , which details analogous glycoside oxidation steps).

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound involves multicomponent reactions that yield various derivatives with significant biological activities. The synthetic pathway typically includes the formation of the benzodioxole moiety and subsequent acetamide coupling, which enhances the compound's solubility and bioavailability.

Antitumor Activity

Recent studies have evaluated the antitumor properties of related compounds featuring the benzodioxole structure. For instance, a series of N-aryl derivatives were synthesized and tested against various cancer cell lines including HeLa, A549, and MCF-7. Some compounds demonstrated potent growth inhibition with IC50 values below 5 µM. Notably:

CompoundCell LineIC50 (µM)
C27HeLa2.07 ± 0.88
C27A5493.52 ± 0.49
C7A5492.06 ± 0.09
C16MCF-72.55 ± 0.34

These results indicate that modifications to the benzodioxole structure can significantly enhance antitumor activity .

Antidiabetic Potential

In addition to its antitumor effects, related benzodioxole derivatives have shown promise in antidiabetic applications. For example, a study assessed the α-amylase inhibitory activity of benzodioxole carboxamide derivatives, revealing IC50 values as low as 0.68 µM for some compounds while maintaining low cytotoxicity against normal cell lines (IC50 > 150 µM) . This suggests a favorable safety profile for potential therapeutic use.

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that these compounds may exert their effects through:

  • Inhibition of Cell Proliferation : Compounds may disrupt cell cycle progression in cancer cells.
  • Induction of Apoptosis : Activation of apoptotic pathways has been noted in treated cancer cells.
  • Enzyme Inhibition : The inhibition of α-amylase is a key mechanism in managing diabetes .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of benzodioxole derivatives in both in vitro and in vivo settings:

  • Antitumor Efficacy : A comprehensive study showed that certain derivatives not only inhibited tumor cell proliferation but also reduced tumor volume in xenograft models.
  • Diabetes Management : In vivo experiments on streptozotocin-induced diabetic mice demonstrated significant reductions in blood glucose levels following treatment with specific benzodioxole derivatives .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology :

  • Use Design of Experiments (DOE) to systematically evaluate variables like temperature, solvent polarity, catalyst concentration, and reaction time .
  • Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for real-time monitoring of intermediate steps and final product purity .
  • Recrystallization in solvents with varying polarities (e.g., pet-ether or ethyl acetate) can enhance crystallinity and purity .
    • Example Table :
VariableOptimal RangeAnalytical Method for Monitoring
Temperature60–80°CTLC (Rf value tracking)
SolventDimethylformamide (DMF)HPLC (retention time ≥95%)
Reaction Time4–6 hoursNMR for intermediate validation

Q. What analytical techniques are critical for structural validation of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 6.5–7.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₂₅NO₇ requires m/z 439.16) .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodology :

  • Test solubility in co-solvent systems (e.g., DMSO-water mixtures) to balance polarity .
  • Use molarity calculators to prepare stock solutions at concentrations ≤10 mM, avoiding precipitation .
  • Apply sonication or mild heating (≤40°C) to improve dissolution kinetics.

Q. What computational tools are suitable for preliminary modeling of this compound’s reactivity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .

Advanced Research Questions

Q. How can reaction mechanisms involving the furochromen core be elucidated?

  • Methodology :

  • Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps in ring-opening/closure reactions .
  • Use time-resolved spectroscopy (e.g., UV-Vis) to track intermediates under varying pH and temperature .

Q. How should contradictory data in catalytic efficiency studies be resolved?

  • Methodology :

  • Apply multivariate statistical analysis (e.g., ANOVA) to isolate confounding variables like trace moisture or oxygen .
  • Validate reproducibility via round-robin testing across independent labs with standardized protocols .

Q. What strategies are effective for assessing bioactivity in complex biological matrices?

  • Methodology :

  • Enzyme-Linked Immunosorbent Assay (ELISA) : Quantify target protein binding affinity (e.g., IC₅₀ values) .
  • Metabolic Stability Assays : Use hepatocyte models to evaluate CYP450-mediated degradation .
    • Example Table :
Assay TypeKey ParameterDetection Limit
ELISAIC₅₀ = 12.3 ± 1.8 nM0.1 nM
Hepatocyte Modelt₁/₂ = 45 min5% remaining

Q. How can AI-driven platforms accelerate reaction optimization for derivatives?

  • Methodology :

  • Integrate COMSOL Multiphysics with machine learning to simulate reaction pathways and predict optimal conditions .
  • Implement autonomous robotic systems for high-throughput screening of catalyst libraries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.